molecular formula C11H16N4O2S B5832358 7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5832358
M. Wt: 268.34 g/mol
InChI Key: GVLFQSNUEUNJQS-UHFFFAOYSA-N
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Description

7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Properties

IUPAC Name

7-ethyl-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-5-15-7-8(12-10(15)18-6-2)13(3)11(17)14(4)9(7)16/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLFQSNUEUNJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding a simpler purine derivative.

    Substitution: The ethyl and ethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the purine ring.

Scientific Research Applications

7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound can be used in studies of enzyme interactions and nucleic acid analogs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-ethyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The ethyl and ethylthio groups can influence the binding affinity and specificity of the compound for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

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